![molecular formula C22H29N3O4 B3012273 1-(4-Butoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea CAS No. 1396767-43-3](/img/structure/B3012273.png)
1-(4-Butoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea
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Description
1-(4-Butoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as kinase inhibitors, which are used to block the activity of enzymes that are involved in cancer cell growth and proliferation.
Scientific Research Applications
Steric Carbonyl Protection in Organic Synthesis
Research by Hassel and Seebach (1978) explores the preparation of ureas with sterically protected carbonyl groups, like those found in 1-(4-Butoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea. These ureas undergo metalation and cleavage processes that are valuable in organic synthesis. This research highlights the potential of such ureas in creating sterically blocked carbonyl compounds, which could be beneficial in synthesizing complex organic molecules (Hassel & Seebach, 1978).
Acetylcholinesterase Inhibition
Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. These compounds, which are structurally related to the compound , showed that flexible spacers and the right substitutions can lead to high inhibitory activities, relevant in the treatment of conditions like Alzheimer's disease (Vidaluc et al., 1995).
Structural and Conformational Studies
Iriepa et al. (1997) conducted a study on ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9 β-amine, analyzing their structure and conformation through various spectroscopic techniques. These studies are crucial for understanding the chemical behavior and potential applications of similar urea derivatives in various fields of chemistry (Iriepa et al., 1997).
Soluble Epoxide Hydrolase Inhibition
Research by Rose et al. (2010) on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors demonstrates their effectiveness in inhibiting human and murine soluble epoxide hydrolase. These inhibitors, related to the structure of this compound, have potential therapeutic applications in reducing inflammatory pain (Rose et al., 2010).
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-2-3-13-29-20-6-4-19(5-7-20)24-22(27)23-15-17-8-11-25(12-9-17)21(26)18-10-14-28-16-18/h4-7,10,14,16-17H,2-3,8-9,11-13,15H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFSBDTULAWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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